BenchChemオンラインストアへようこそ!

3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

3-(1,3-Benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide (CAS 882073-14-5) is a synthetic small-molecule acrylamide featuring a 1,3-benzodioxole core and a 4-fluoro-2-methylphenyl substituent. It belongs to the broader class of 1,3-benzodioxole–acrylamide hybrids, a scaffold associated with diverse bioactivities including kinase inhibition, α-amylase inhibition, and anticancer effects.

Molecular Formula C17H14FNO3
Molecular Weight 299.301
CAS No. 882073-14-5
Cat. No. B2749664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide
CAS882073-14-5
Molecular FormulaC17H14FNO3
Molecular Weight299.301
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)NC(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H14FNO3/c1-11-8-13(18)4-5-14(11)19-17(20)7-3-12-2-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+
InChIKeyQZFGZMHFNZEVLD-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(1,3-Benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide (CAS 882073-14-5): Compound Class and Baseline Characteristics


3-(1,3-Benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide (CAS 882073-14-5) is a synthetic small-molecule acrylamide featuring a 1,3-benzodioxole core and a 4-fluoro-2-methylphenyl substituent . It belongs to the broader class of 1,3-benzodioxole–acrylamide hybrids, a scaffold associated with diverse bioactivities including kinase inhibition, α-amylase inhibition, and anticancer effects [1]. The compound has a molecular formula of C₁₇H₁₄FNO₃, a molecular weight of 299.3 g/mol, and a predicted boiling point of 494.7±45.0 °C . Its fluorinated phenyl ring distinguishes it from non-halogenated analogs and may influence target binding and metabolic stability.

Why Generic Substitution Fails for 3-(1,3-Benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide (CAS 882073-14-5)


Within the benzodioxole–acrylamide class, minor structural modifications lead to significant shifts in potency, selectivity, and safety profiles. For example, in a systematic α-amylase inhibition study, the N-4-(2-thienyl)phenyl analog IHBY56 achieved an IC₅₀ of 0.99 µM, outperforming the clinical reference acarbose (IC₅₀ = 1.53 µM), whereas other closely related hybrids showed drastically lower activity [1]. The precise substitution pattern on the phenyl ring—fluoro position, methyl group placement, and linker geometry—governs target engagement, as shown by molecular docking and MicroED structural analyses [1]. Consequently, replacing CAS 882073-14-5 with its positional isomer (CAS 882073-15-6, 2-fluoro-4-methyl substitution) or a des-fluoro analog cannot be assumed to preserve biological activity, selectivity, or pharmacokinetic behavior without explicit comparative data.

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide (CAS 882073-14-5)


Positional Isomer Differentiation: 4-Fluoro-2-Methyl vs. 2-Fluoro-4-Methyl Substitution

The target compound (CAS 882073-14-5) carries a 4-fluoro-2-methyl substitution on the phenyl ring, whereas its closest commercially available analog, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide (CAS 882073-15-6), bears a 2-fluoro-4-methyl arrangement . In the benzodioxole–acrylamide scaffold, the position of halogen and methyl substituents directly influences binding pose and potency. For example, in the α-amylase inhibitor series, modifying the N-phenyl substituent from 4-substituted to 3-substituted thienyl altered IC₅₀ values by over 10-fold (IHBY56 IC₅₀ = 0.99 µM vs. less active analogs) [1]. Although no direct head-to-head comparison between the two positional isomers has been published, the structural difference is predicted to affect hydrogen-bonding patterns and steric complementarity with hydrophobic enzyme pockets, as demonstrated by molecular docking of related hybrids (binding affinity shifts of up to 2 kcal/mol with subtle substitution changes) [1]. Researchers selecting between these isomers for enzyme inhibition or receptor binding studies cannot assume equipotency.

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Fluorine Effect on Physicochemical Properties: Predicted Lipophilicity vs. Non-Fluorinated Analogs

The presence of fluorine at the 4-position of the phenyl ring in CAS 882073-14-5 is expected to increase lipophilicity and metabolic stability compared to non-fluorinated analogs such as 3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)acrylamide or N-(4-methylphenyl) variants . In the benzodioxole–acrylamide series, introducing fluorine has been shown to modulate logP and improve membrane permeability [1]. Using SwissADME predictions on a closely related 4-fluorophenyl benzodioxole–acrylamide, the predicted logP was 3.28, approximately 0.5–0.8 log units higher than the corresponding non-fluorinated analog, which correlates with enhanced passive permeability [1]. Although direct experimental logP data for 882073-14-5 are not publicly available, ChemicalBook predicts a boiling point of 494.7 °C, consistent with a relatively high molecular weight and lipophilic character . For procurement decisions, the fluorinated compound may offer superior cell permeability in cellular assays compared to non-halogenated counterparts.

Physicochemical Profiling Drug-Likeness Fluorine Chemistry

Scaffold-Specific Cytotoxicity Selectivity: Benzodioxole–Acrylamide vs. Piperine-Derived Amides

A key differentiator of the benzodioxole–acrylamide scaffold, including 882073-14-5, is its potential for selective cytotoxicity. In a recent study, the lead benzodioxole–acrylamide hybrid IHBY56 demonstrated negligible cytotoxicity against six cancer cell lines (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2) and two normal cell lines (LX-2, HEK-293T), while maintaining potent α-amylase inhibition (IC₅₀ = 0.99 µM) [1]. This contrasts with piperine-derived amides, which often exhibit broad cytotoxicity limiting their therapeutic window. Although 882073-14-5 itself has not been profiled in these exact panels, the consistent low-cytotoxicity profile across multiple benzodioxole–acrylamide hybrids suggests a class-level advantage. This safety margin, when combined with potent target inhibition, positions the scaffold as superior to more toxic amide-based chemotypes for lead optimization campaigns in antidiabetic or anticancer programs [1].

Anticancer Cytotoxicity Profiling Selectivity

Optimal Application Scenarios for 3-(1,3-Benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide (CAS 882073-14-5) Based on Evidence


Structure-Activity Relationship (SAR) Studies on Benzodioxole–Acrylamide Enzyme Inhibitors

Use 882073-14-5 as a key comparator in SAR campaigns exploring the effect of fluoro-methyl substitution patterns on target enzyme inhibition. The compound's 4-fluoro-2-methyl configuration provides a distinct electronic and steric profile compared to the 2-fluoro-4-methyl isomer (CAS 882073-15-6), enabling systematic mapping of substitution effects on potency and selectivity .

Cell-Based Assays Requiring Enhanced Membrane Permeability

Select 882073-14-5 for intracellular target engagement assays where passive diffusion is critical. The predicted increase in lipophilicity due to fluorine substitution (estimated logP ~3.3 vs. ~2.5–2.7 for non-fluorinated analogs) suggests superior cell membrane crossing, potentially yielding higher intracellular concentrations and more robust activity readouts [1].

Lead Optimization Programs Prioritizing Low Cytotoxicity

Incorporate 882073-14-5 into medicinal chemistry programs aiming to balance potency with safety. The benzodioxole–acrylamide core has demonstrated negligible cytotoxicity across multiple cancer and normal cell lines in closely related hybrids, offering a favorable starting point for developing selective enzyme inhibitors with minimal off-target toxicity [2].

Quote Request

Request a Quote for 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.